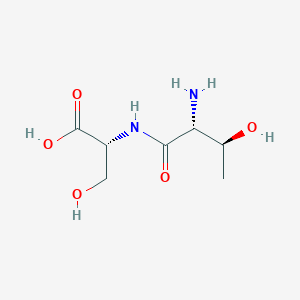
D-Threonyl-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Threonyl-D-serine is a dipeptide composed of two amino acids, D-threonine and D-serine. This compound is of particular interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both D-threonine and D-serine in its structure imparts unique properties that make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Threonyl-D-serine typically involves the coupling of D-threonine and D-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The process generally involves the activation of the carboxyl group of D-threonine using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of D-serine. The reaction is usually carried out in the presence of a base, such as N-methylmorpholine (NMM), to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using specific enzymes like serine racemase and threonine dehydratase. These enzymes can catalyze the formation of D-threonine and D-serine from their respective precursors, which are then coupled to form the dipeptide. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions: D-Threonyl-D-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in D-threonine and D-serine can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
D-Threonyl-D-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving serine and threonine residues.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and metabolic disorders.
Industry: It is used in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of D-Threonyl-D-serine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating neurotransmission and synaptic plasticity. D-threonine may also interact with specific enzymes involved in metabolic pathways, influencing various physiological processes.
Comparison with Similar Compounds
L-Threonyl-L-serine: A dipeptide composed of L-threonine and L-serine.
D-Threonyl-L-serine: A dipeptide composed of D-threonine and L-serine.
L-Threonyl-D-serine: A dipeptide composed of L-threonine and D-serine.
Comparison: D-Threonyl-D-serine is unique due to the presence of both D-threonine and D-serine, which imparts distinct stereochemical properties. This dipeptide may exhibit different biological activities and interactions compared to its L-counterparts or mixed stereoisomers. The specific configuration of this compound can influence its binding affinity to enzymes and receptors, making it a valuable compound for studying stereochemistry and its effects on biological functions.
Properties
CAS No. |
656221-80-6 |
|---|---|
Molecular Formula |
C7H14N2O5 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2R)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m0/s1 |
InChI Key |
GXDLGHLJTHMDII-VPENINKCSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](CO)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
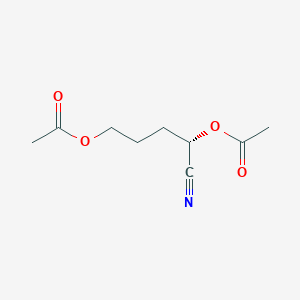
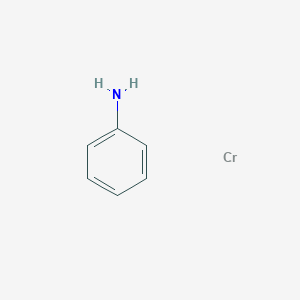
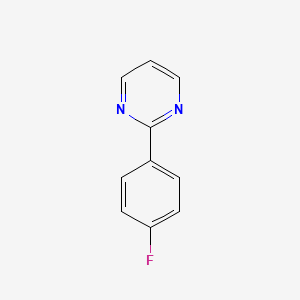
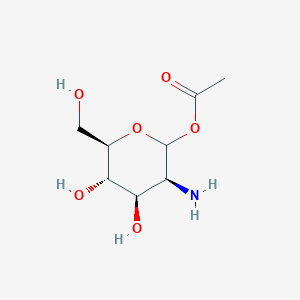
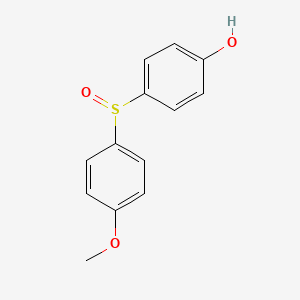

![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
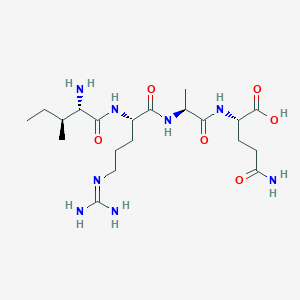

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)

